Isonicotinoyl Hydrazones Exhibit Superior Antibacterial Activity Over Nicotinoyl Hydrazones; Methyl Substitution at Azomethine Carbon Further Enhances Potency
In a head-to-head antibacterial evaluation of isonicotinoyl versus nicotinoyl hydrazones against S. aureus, B. subtilis, E. coli, and S. typhi, isonicotinoyl hydrazones consistently produced larger zones of inhibition than their nicotinoyl counterparts. Within the isonicotinoyl series, hydrazones bearing a –CH₃ substituent on the azomethine carbon exhibited more pronounced activity than those with –H or –C₆H₅ [1]. The target compound carries both the isonicotinoyl backbone and a methyl group at the azomethine carbon (derived from 4-acetylpyridine), placing it in the empirically identified high-activity subset.
| Evidence Dimension | In vitro antibacterial activity (zone of inhibition, mm) |
|---|---|
| Target Compound Data | Not individually reported; positioned in isonicotinoyl + –CH₃ subgroup (highest activity tier) |
| Comparator Or Baseline | Nicotinoyl hydrazones (lower activity); isonicotinoyl hydrazones with –H or –C₆H₅ substituents (moderate activity) |
| Quantified Difference | Isonicotinoyl > nicotinoyl (direction of effect); –CH₃ > –H ≈ –C₆H₅ (substituent rank order). Exact zone differences not tabulated per compound. |
| Conditions | Disk diffusion assay; S. aureus, B. subtilis (Gram-positive), E. coli, S. typhi (Gram-negative) |
Why This Matters
Procurement of a generic hydrazone without the isonicotinoyl framework or with a different azomethine substituent risks selecting a compound from a lower-activity tier, compromising antibacterial screening outcomes.
- [1] Moksharagni B, Dileep Kumar K, Chandrasekhar S, Hussain Reddy K. Synthesis, Spectral Characterization and Evaluation of In Vitro Antibacterial Activity of Isonicotinoyl Hydrazones Bearing Pyridine Moiety. Int. J. Pharm. Bio Sci. 2015; 6(3): 11–18. View Source
